5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6
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Overview
Description
5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6 is a stable isotope-labeled compound with the molecular formula C7[13C]2H3D6ClO3 and a molecular weight of 208.64 . This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, environmental analysis, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6 typically involves the esterification of 5-Chloro-2-methoxy-benzoic acid with isotopically labeled methanol ([13C2,d6]methanol). The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of isotopically labeled reagents requires specialized facilities to handle and store these materials.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 5-Chloro-2-methoxy-benzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Reactions: Products include substituted benzoic acid derivatives.
Hydrolysis: The major product is 5-Chloro-2-methoxy-benzoic acid.
Scientific Research Applications
5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6 is widely used in scientific research due to its stable isotopic labeling. Applications include:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6 involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The isotopic labeling allows for the detailed study of molecular interactions and transformations within biological systems. The compound targets specific enzymes and pathways, providing insights into metabolic processes and potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Methoxy-5-chlorobenzoate
- Methyl 5-Chloro-2-methoxybenzoate
5-Chloro-2-methoxy-benzoic Acid Methyl Ester: (unlabeled)
Uniqueness
The primary uniqueness of 5-Chloro-2-methoxy-benzoic Acid Methyl Ester-13C2,d6 lies in its isotopic labeling. This labeling provides enhanced sensitivity and specificity in analytical techniques such as NMR spectroscopy, making it invaluable for detailed mechanistic studies and environmental analysis.
Properties
IUPAC Name |
trideuterio(113C)methyl 5-chloro-2-(trideuterio(113C)methoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1+1D3,2+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTHYBXMNNGQEF-KLFIIISESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O[13C]([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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